![molecular formula C16H18N2O4 B2766511 1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775522-51-4](/img/structure/B2766511.png)
1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms . The exact structure of “1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, the acylation of pyrimidine with thiophenecarbonyl chloride in standard conditions can afford certain derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. Information on melting point, boiling point, and other properties can typically be found in chemical databases .Scientific Research Applications
Synthesis and Activity Studies
This chemical compound, 1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione, has been explored in various scientific research contexts, especially focusing on its synthesis and potential biological activities. While direct studies specifically targeting this compound are rare, research into similar pyrimidine derivatives offers insights into potential areas of application, including pharmacological activities and chemical synthesis methodologies.
For example, the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives have demonstrated moderate anti-inflammatory activities, highlighting the potential of pyrimidine derivatives in developing anti-inflammatory drugs (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Similarly, the exploration of N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs has shown significant anticonvulsant activities, suggesting the role of pyrimidine structures in anticonvulsant drug development (Rybka, Obniska, Rapacz, Filipek, & Kamiński, 2014).
Furthermore, studies on pyrimidine nucleoside phosphorylase (PyNPase) and dihydropyrimidine dehydrogenase (DPD) activities in colorectal cancer have provided insights into the enzymatic pathways involving pyrimidine metabolism, which could be relevant for the therapeutic targeting of cancer (Hiroyasu et al., 2001). This line of research underscores the importance of pyrimidine derivatives in studying enzyme activities related to cancer treatment.
Moreover, the development of aryalkynes as mechanism-based inactivators of cytochrome P450, with a focus on inhibiting carcinogenic heterocyclic amines, demonstrates the chemical versatility of pyrimidine and its derivatives in addressing challenges in cancer research and treatment (Alworth, Young-Sciame, & Hecht, 1993).
Future Directions
properties
IUPAC Name |
1-(2-ethoxyethyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-21-9-8-18-12-10-22-15(19)13(12)14(17-16(18)20)11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAVAMCAQMGTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide](/img/structure/B2766428.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2766430.png)
![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide](/img/structure/B2766431.png)
![6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766434.png)
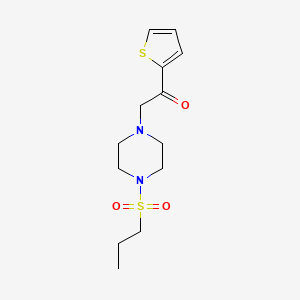
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2766436.png)
![Tert-butyl N-[9-(2-chloropropanoylamino)-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2766437.png)
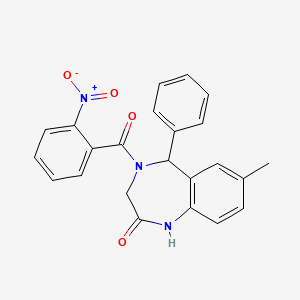
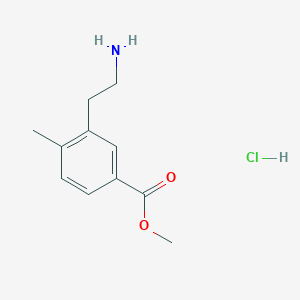
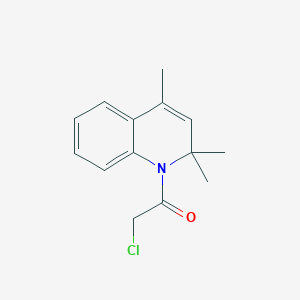
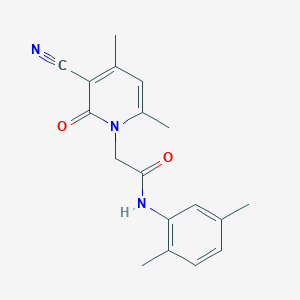
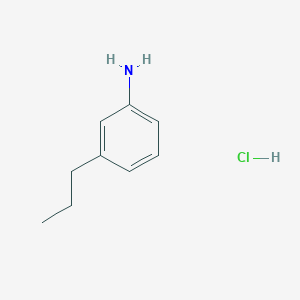
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2766449.png)
![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)